5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
Preparation Methods
The synthesis of 5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-isopropyl-5-methylphenol with chloromethyl methyl ether to form the intermediate 2-isopropyl-5-methylphenoxymethyl chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:
- 5-(2-Methylphenoxymethyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(2-Isopropylphenoxymethyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(2-Ethylphenoxymethyl)-[1,3,4]thiadiazol-2-ylamine
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-8(2)10-5-4-9(3)6-11(10)17-7-12-15-16-13(14)18-12/h4-6,8H,7H2,1-3H3,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYYGZIVELRCFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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